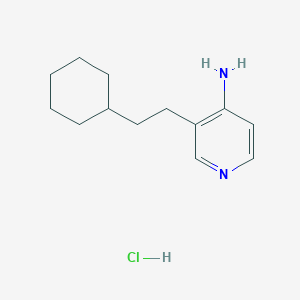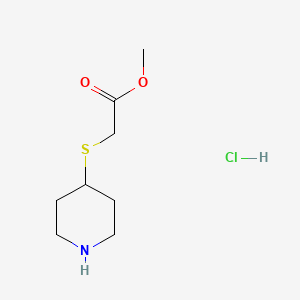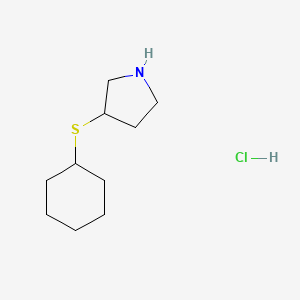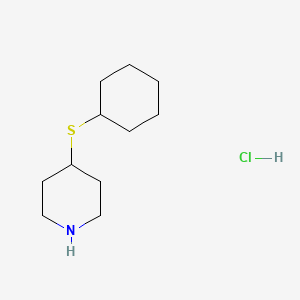
3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride
説明
3-(2-Cyclohexylethyl)pyridin-4-amine hydrochloride, or 3-CEPA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a cyclic amine that is derived from pyridine and has a wide range of biochemical and physiological effects. 3-CEPA has been used in laboratory experiments to study a variety of biological processes, and it has been found to have a number of advantages and limitations for use in such experiments.
科学的研究の応用
3-CEPA has been found to have a number of applications in scientific research. It has been used as a starting material for the synthesis of other organic compounds, including a range of aminopyridines and pyridine derivatives. It has also been used as a reagent for the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib. In addition, 3-CEPA has been used in studies of the pharmacology of various neurotransmitter systems, including the dopaminergic and serotonergic systems.
作用機序
3-CEPA has been found to act as an agonist at both the serotonin 5-HT2A and 5-HT2C receptors. It is thought to act as an agonist at these receptors by binding to them and activating them, leading to an increase in the activity of the neurotransmitters serotonin and dopamine. This increase in activity is thought to be responsible for the biochemical and physiological effects of 3-CEPA.
Biochemical and Physiological Effects
3-CEPA has been found to have a number of biochemical and physiological effects. It has been found to have an antidepressant effect, and it has been shown to reduce anxiety and improve mood in animal studies. In addition, 3-CEPA has been found to have an anti-inflammatory effect, and it has been shown to reduce inflammation in animal models of inflammation. Finally, 3-CEPA has been found to have a neuroprotective effect, and it has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
3-CEPA has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it can be synthesized in a relatively short amount of time. In addition, 3-CEPA has been found to have a number of biochemical and physiological effects, making it useful for studying a variety of biological processes. However, 3-CEPA is a relatively unstable compound, and it has a tendency to break down over time. This can limit its usefulness in laboratory experiments.
将来の方向性
The potential future directions for research on 3-CEPA are numerous. One potential direction is to further explore its mechanism of action, and to investigate how it binds to and activates the serotonin 5-HT2A and 5-HT2C receptors. In addition, further research could be conducted to explore the biochemical and physiological effects of 3-CEPA, and to investigate its potential as an antidepressant, anti-inflammatory, and neuroprotective agent. Finally, further research could be conducted to investigate the potential of 3-CEPA as a starting material for the synthesis of other organic compounds.
特性
IUPAC Name |
3-(2-cyclohexylethyl)pyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c14-13-8-9-15-10-12(13)7-6-11-4-2-1-3-5-11;/h8-11H,1-7H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRMTUSDEAFRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=C(C=CN=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Chlorophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1431173.png)

![2-(2-[(2,6-Dichlorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1431176.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1431177.png)
![RuCl2[(R)-xylbinap][(R)-daipen]](/img/structure/B1431178.png)

![4-[2-(Propane-2-sulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1431183.png)

![Methyl 2-([2-(piperidin-4-YL)ethyl]sulfonyl)acetate hydrochloride](/img/structure/B1431185.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1431186.png)

![4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431190.png)
![2-[(Phenylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1431191.png)
![4-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431193.png)